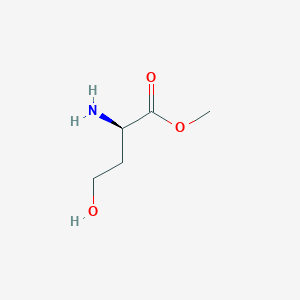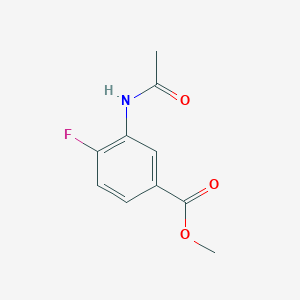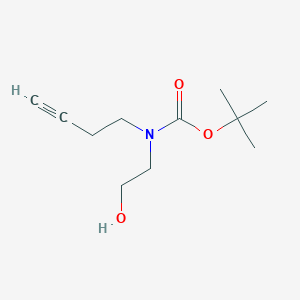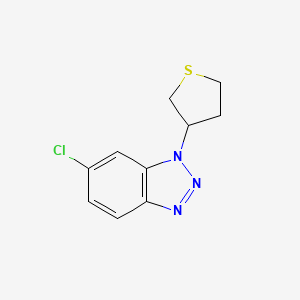
4-(Isoquinolin-5-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isoquinolin-5-yl)butan-2-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Métodos De Preparación
The synthesis of 4-(Isoquinolin-5-yl)butan-2-amine can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide efficient and environmentally friendly routes for the synthesis of isoquinoline derivatives .
Análisis De Reacciones Químicas
4-(Isoquinolin-5-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be brominated by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 4-bromo-isoquinoline . The compound can also participate in tandem reactions with arynes and oxazoles, leading to the formation of 4-amino isoquinolin-1(2H)-ones .
Aplicaciones Científicas De Investigación
4-(Isoquinolin-5-yl)butan-2-amine has several scientific research applications. It is used in the preparation and biological evaluation of quinoline amines as anticancer agents . The compound has shown potential in molecular docking studies with the PI3K/AKT/mTOR pathway proteins, indicating its potential as a lead compound for new generation cancer inhibitors . Additionally, it is used in crystallographic and computational studies to understand the structural differences and interactions of isoquinoline derivatives .
Mecanismo De Acción
The mechanism of action of 4-(Isoquinolin-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to interact with the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and apoptosis . The molecular docking studies have revealed that the compound has a lesser binding energy with the pathway proteins, making it a promising candidate for further research .
Comparación Con Compuestos Similares
4-(Isoquinolin-5-yl)butan-2-amine can be compared with other isoquinoline derivatives, such as 4’-(Isoquinolin-4-yl)-2,2’:6’,2’'-terpyridine. Both compounds have similar structural backbones but differ in the position of the nitrogen atom in the isoquinoline ring . This difference in structure leads to variations in their crystallographic properties and interactions . Other similar compounds include 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which has shown anticancer activity in molecular docking studies .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-isoquinolin-5-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)5-6-11-3-2-4-12-9-15-8-7-13(11)12/h2-4,7-10H,5-6,14H2,1H3 |
Clave InChI |
IDHXBQQICLHFLO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC2=C1C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)

![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)

![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)


![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)



